Semotiadil recemate fumarate

説明

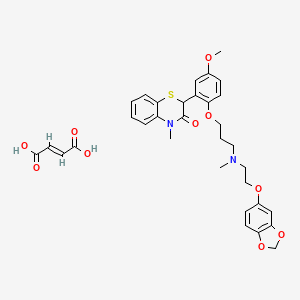

Structure

2D Structure

特性

IUPAC Name |

2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEJEELGDWGUCV-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Semotiadil Racemate Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil (B55868), a benzothiazine derivative, is a potent calcium channel antagonist with a significant vasoselective profile.[1] This technical guide delineates the core mechanism of action of semotiadil racemate fumarate (B1241708), focusing on its molecular interactions, cellular effects, and the consequential physiological responses. The primary mechanism involves the blockade of voltage-dependent L-type calcium channels, leading to a reduction in calcium influx into vascular smooth muscle and cardiac cells. This action results in vasodilation and a negative inotropic effect, which are beneficial in the management of cardiovascular conditions such as angina pectoris and hypertension.[2][3] Furthermore, evidence suggests secondary mechanisms, including the inhibition of intracellular calcium release and antioxidant properties, which may contribute to its overall therapeutic profile.[4][5] This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

Semotiadil's principal mechanism of action is the inhibition of L-type voltage-gated calcium channels.[6] This blockade is dose-dependent and exhibits characteristics of use- and rate-dependence, similar to verapamil-type calcium channel antagonists.[7][8] By binding to the α1 subunit of the L-type calcium channel, semotiadil effectively reduces the influx of extracellular calcium into cells.[9]

Signaling Pathway of L-Type Calcium Channel Inhibition

The binding of semotiadil to the L-type calcium channel prevents the conformational change required for channel opening in response to membrane depolarization. This leads to a cascade of downstream effects, primarily in vascular smooth muscle and cardiac myocytes.

References

- 1. SutherlandandHearse [southalabama.edu]

- 2. researchgate.net [researchgate.net]

- 3. Buy Semotiadil recemate fumarate [smolecule.com]

- 4. Assessment of the Anti-anginal Effect of Tetramethylpyrazine Using Vasopressin-Induced Angina Model Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Preparation of Langendorff-perfused hearts [bio-protocol.org]

Semotiadil Fumarate: A Novel Vasoselective Calcium Channel Antagonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil (B55868) fumarate (B1241708) is a novel benzothiazine derivative that acts as a potent and long-acting vasoselective calcium channel antagonist.[1][2] By primarily blocking voltage-dependent L-type calcium channels, it inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation.[3] Preclinical studies have demonstrated its efficacy in animal models of angina and hypertension, suggesting a favorable pharmacological profile compared to existing calcium channel blockers.[2][4] This technical guide provides a comprehensive overview of semotiadil fumarate, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Vasoselective L-Type Ca2+ Channel Blockade

Semotiadil exerts its primary pharmacological effect by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through voltage-dependent L-type Ca2+ channels.[3] This blockade leads to a decrease in intracellular Ca2+ concentration, which in turn inhibits the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle relaxation and vasodilation.

The vasoselectivity of semotiadil is a key characteristic, indicating a greater potency for vascular smooth muscle compared to cardiac muscle.[4] This selectivity profile suggests a lower propensity for negative inotropic and chronotropic effects on the heart, which can be advantageous in certain clinical settings.[4]

Signaling Pathway of Semotiadil Action

Caption: Mechanism of action of semotiadil in vascular smooth muscle cells.

Quantitative Pharmacology

The following tables summarize the key quantitative data for semotiadil fumarate from various preclinical studies, providing a comparative perspective with other calcium channel blockers.

Table 1: In Vitro Vasodilatory and Ca2+ Antagonistic Activity

| Preparation | Parameter | Semotiadil | Diltiazem | Verapamil | Nifedipine | Nicardipine | Reference |

| Pig Coronary Artery | pA2 | 8.42 | - | - | - | - | [1] |

| Pig Coronary Artery (KCl-contracted) | EC50 (mol/l) | 5.7 x 10⁻⁸ | - | - | - | - | [1] |

| Porcine Coronary Arteries (High KCl-induced contraction) | Inhibition | Concentration-dependent (0.1 and 1 µM) | Concentration-dependent (0.1 and 1 µM) | - | - | - | [3] |

| Porcine Coronary Arteries (Histamine-induced contraction) | Inhibition | Concentration-dependent (1 and 10 µM) | Concentration-dependent (1 and 10 µM) | - | - | - | [3] |

Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

| Drug | Dose (mg/kg, p.o.) | Maximum Hypotensive Effect | Duration of Action | Effect on Heart Rate | Reference |

| Semotiadil | 10 | Dose-dependent hypotension | > 6 hr | Slight increase | [2] |

| Semotiadil | 30 | Dose-dependent hypotension | ~18 hr | Slight increase | [2] |

| Diltiazem | 30 | Dose-dependent hypotension | < 6 hr | Bradycardia | [2] |

| Diltiazem | 100 | Dose-dependent hypotension | < 8 hr | Bradycardia | [2] |

| Nifedipine | 1 | Dose-dependent hypotension | < 2 hr | Marked tachycardia | [2] |

| Nifedipine | 3 | Dose-dependent hypotension | ~4 hr | Marked tachycardia | [2] |

Table 3: Antianginal Effects in a Rat Experimental Angina Model (Vasopressin-induced)

| Drug | Dose (mg/kg, p.o.) | Duration of Efficacy | Reference |

| Semotiadil | 10 | At least 9 hours | [4] |

| Diltiazem | 30 | Less than 6 hours | [4] |

| Nifedipine | 10 | Less than 9 hours | [4] |

| Nisoldipine | 3 | Less than 6 hours | [4] |

Table 4: Selectivity for Coronary Artery vs. Myocardium in Isolated Perfused Rat Hearts

| Drug | Concentration | Effect on Cardiac Contractility | Effect on Coronary Vasoconstriction | Selectivity Profile | Reference |

| Semotiadil | 10⁻⁷ M | Significantly suppressed | Inhibited | Intermediate | [4] |

| Diltiazem | 10⁻⁶ M | Reduced | No inhibition | Less vasoselective | [4] |

| Nifedipine | 3x10⁻⁹ - 3x10⁻⁸ M | No reduction | Significantly inhibited | Highly vasoselective | [4] |

| Nisoldipine | 3x10⁻¹⁰ - 10⁻⁸ M | No reduction | Significantly inhibited | Highly vasoselective | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of semotiadil fumarate.

Measurement of Cytosolic Ca2+ Level and Force of Contraction in Porcine Coronary Arteries

This protocol is adapted from the methodology described in the study by Kageyama et al. (1995).[3]

Objective: To determine the effect of semotiadil on intracellular Ca2+ concentration ([Ca2+]i) and contractile force in vascular smooth muscle.

Experimental Workflow:

Caption: Workflow for measuring cytosolic Ca2+ and contraction.

Detailed Steps:

-

Tissue Preparation:

-

Fresh porcine hearts are obtained from a local abattoir and transported in cold, oxygenated Krebs-Henseleit solution.

-

The left anterior descending coronary artery is dissected free from the surrounding tissue.

-

The artery is cut into rings (2-3 mm in width). The endothelium is removed by gently rubbing the intimal surface with a stainless-steel rod.

-

-

Fura-2 Loading:

-

Arterial strips are incubated in Krebs-Henseleit solution containing 5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) and 0.02% cremophor EL for 4-5 hours at room temperature.

-

After loading, the strips are washed with fresh Krebs-Henseleit solution for 30 minutes to remove extracellular Fura-2 AM.

-

-

Simultaneous Measurement of [Ca2+]i and Tension:

-

The Fura-2-loaded arterial strip is mounted in a temperature-controlled organ bath (37°C) and continuously superfused with oxygenated Krebs-Henseleit solution.

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to measure tension.

-

The strip is illuminated alternately with light at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is measured using a photomultiplier tube.

-

The ratio of fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to [Ca2+]i.

-

-

Experimental Procedure:

-

The arterial strips are equilibrated for 60-90 minutes under a resting tension of 1.5 g.

-

A stable baseline for both tension and fluorescence ratio is established.

-

Contractions are induced by either high potassium (KCl, 65.4 mM) solution or histamine (30 µM).

-

Once a stable contraction is achieved, semotiadil or other test compounds are added to the superfusion solution in a cumulative or non-cumulative manner.

-

The effects on both tension and the fluorescence ratio are continuously recorded.

-

Evaluation of Antianginal Activity in a Rat Experimental Angina Model

This protocol is based on the methodology used to assess the antianginal efficacy of semotiadil.[4]

Objective: To evaluate the protective effect of semotiadil against vasopressin-induced myocardial ischemia in rats.

Experimental Workflow:

Caption: Workflow for the rat experimental angina model.

Detailed Steps:

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-300 g) are used.

-

The animals are anesthetized with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).

-

Subcutaneous needle electrodes are inserted into the limbs to record a standard lead II electrocardiogram (ECG).

-

A catheter is inserted into the jugular vein for intravenous drug administration.

-

-

Drug Administration:

-

Semotiadil fumarate or other test compounds are suspended in 0.5% methylcellulose (B11928114) solution and administered orally by gavage at the desired doses.

-

The control group receives the vehicle only.

-

-

Induction of Myocardial Ischemia:

-

At predetermined time points after oral administration of the test drug (e.g., 1, 3, 6, 9 hours), vasopressin (0.5-1.0 IU/kg) is injected intravenously to induce coronary artery spasm and subsequent myocardial ischemia.

-

-

ECG Recording and Analysis:

-

The ECG is continuously recorded before and after the vasopressin injection.

-

The primary endpoint is the change in the ST-segment of the ECG. A depression of the ST-segment is indicative of myocardial ischemia.

-

The magnitude of the ST-segment depression is measured and compared between the drug-treated groups and the vehicle-treated control group.

-

The duration of the antianginal effect is determined by assessing the time points at which a significant inhibition of ST-segment depression is observed.

-

Assessment of Vasoselectivity in Isolated Perfused Rat Hearts (Langendorff Preparation)

This protocol outlines the methodology for determining the relative effects of semotiadil on coronary vascular resistance and myocardial contractility.[4]

Objective: To assess the selectivity of semotiadil for vascular versus myocardial tissue.

Experimental Workflow:

Caption: Workflow for the isolated perfused heart (Langendorff) experiment.

Detailed Steps:

-

Heart Isolation:

-

Rats are heparinized and anesthetized.

-

The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

-

Langendorff Perfusion:

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

The heart is perfused retrogradely with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant flow rate or constant pressure at 37°C.

-

-

Measurement of Cardiac Parameters:

-

Coronary Perfusion Pressure: Measured via a pressure transducer connected to the aortic cannula, reflecting coronary vascular resistance.

-

Cardiac Contractility: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt), which are indices of myocardial contractility.

-

Heart Rate: Calculated from the LVDP recordings.

-

-

Experimental Procedure:

-

The heart is allowed to stabilize for a period of 20-30 minutes.

-

Baseline values for coronary perfusion pressure, LVDP, dP/dt, and heart rate are recorded.

-

Semotiadil or other calcium channel blockers are infused into the perfusate at increasing concentrations.

-

The effects of the drugs on the baseline cardiac parameters are recorded.

-

To assess the effect on coronary vasoconstriction, acetylcholine is administered to increase coronary perfusion pressure, and the inhibitory effect of the test drug on this response is measured.

-

The concentrations of the drug that produce a certain level of inhibition of cardiac contractility and coronary vasoconstriction are determined to calculate a selectivity ratio.

-

Conclusion

Semotiadil fumarate is a novel vasoselective calcium channel antagonist with a distinct pharmacological profile. Its potent and long-lasting antihypertensive and antianginal effects, coupled with its relative sparing of myocardial contractility, suggest its potential as a valuable therapeutic agent for cardiovascular diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of semotiadil and other vasoselective calcium channel blockers. Further research is warranted to fully elucidate its clinical utility and safety profile in human populations.

References

- 1. scispace.com [scispace.com]

- 2. Effects of semotiadil fumarate, a novel calcium antagonist, on blood pressure and heart rate in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Semotiadil Fumarate: A Technical Guide

Introduction

Semotiadil (B55868) fumarate (B1241708) (formerly SD-3211) is a novel benzothiazine derivative that functions as a calcium channel antagonist.[1][2][3][4][5] Unlike traditional calcium channel blockers, Semotiadil exhibits a unique pharmacological profile characterized by a long-lasting therapeutic effect and a distinct tissue selectivity.[2][3][4][6] This technical guide provides an in-depth overview of the pharmacological properties of Semotiadil fumarate, designed for researchers, scientists, and professionals in drug development.

Mechanism of Action

Semotiadil's primary mechanism of action is the blockade of voltage-dependent L-type calcium channels, which inhibits the influx of extracellular calcium ions into smooth muscle and cardiac muscle cells.[7] This action leads to vasodilation and negative chronotropic and inotropic effects.

Studies on canine skeletal muscle membranes have revealed that Semotiadil interacts allosterically with the binding sites for other classes of calcium channel antagonists.[8] It non-competitively inhibits the binding of 1,4-dihydropyridines (like PN 200-110), phenylalkylamines (like desmethoxyverapamil), and benzothiazepines (like diltiazem).[8] This suggests that Semotiadil binds to a unique site on the L-type calcium channel, modulating the binding of other antagonists through a negative allosteric mechanism.[8]

In porcine coronary arteries, Semotiadil inhibits the increase in both cytosolic Ca2+ levels and force of contraction induced by high KCl concentrations.[7] It also inhibits histamine-induced increases in intracellular calcium and contraction, primarily by blocking calcium influx, without significantly affecting calcium release from intracellular stores.[5][7]

Figure 1: Mechanism of action of Semotiadil on L-type calcium channels.

Pharmacodynamics

Cardiovascular Effects

Antihypertensive Activity: In conscious spontaneously hypertensive rats (SHRs), orally administered Semotiadil produces a dose-dependent and long-lasting hypotensive effect.[1][6] Its duration of action is significantly longer than that of nifedipine (B1678770) and diltiazem (B1670644).[1][6] Unlike nifedipine, which causes marked tachycardia, and diltiazem, which can induce bradycardia, Semotiadil results in only a slight increase in heart rate, suggesting a favorable profile for an antihypertensive drug.[1][6]

| Drug | Dose (mg/kg, p.o.) | Maximum Fall in Mean Blood Pressure (mmHg) | Duration of Significant Hypotension (hours) | Effect on Heart Rate |

| Semotiadil | 10 | - | > 6 | Slight increase |

| 30 | - | 18 | Slight increase | |

| Diltiazem | 30 | - | ~ 4 | Bradycardia |

| 100 | - | < 8 | Bradycardia | |

| Nifedipine | 1 | 21.0 ± 3.8 | 2 | Marked tachycardia |

| 3 | 59.8 ± 5.2 | 4 | Marked tachycardia | |

| Data from conscious spontaneously hypertensive rats.[1][6] |

Antianginal Activity: In a rat experimental model of angina induced by vasopressin, Semotiadil demonstrated a potent and long-lasting antianginal effect.[2][3][4] A 10 mg/kg oral dose was effective for at least 9 hours, a duration longer than that observed for diltiazem, nifedipine, and nisoldipine (B1678946).[2][3]

Semotiadil exhibits a unique tissue selectivity profile that is intermediate between diltiazem and dihydropyridines.[2][3] In isolated perfused rat hearts, Semotiadil significantly suppressed cardiac contractility while also inhibiting coronary vasoconstriction.[2][3] In contrast, dihydropyridines like nifedipine and nisoldipine inhibited the coronary response at concentrations that did not affect cardiac contractility, while diltiazem reduced contractility without inhibiting coronary vasoconstriction.[2][3] This balanced effect on coronary arteries and the myocardium suggests a potential advantage in the treatment of angina.[2][3][7]

Electrophysiological Effects: In isolated, Langendorff-perfused guinea pig hearts, Semotiadil demonstrated significant effects on the cardiac conduction system.[9][10] It decreased the sinus rate and prolonged atrioventricular (AV) nodal conduction and the effective refractory period of the AV node in a concentration-dependent manner, similar to diltiazem.[9] Semotiadil showed a pronounced rate-dependent effect on AV nodal conduction, mimicking the electrophysiological behavior of verapamil-type calcium channel blockers.[9][10] However, unlike diltiazem, it did not shorten the QT interval.[9]

Antiplatelet Activity

Semotiadil exhibits potent antiplatelet activity in vitro.[11] It produces a dose-dependent inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid (AA), and platelet-activating factor (PAF).[11] The antiaggregatory potency of Semotiadil was found to be greater than that of amlodipine (B1666008) and nifedipine, but less than diltiazem.[11] This effect was consistent in platelets from both healthy volunteers and hypertensive patients.[11]

Pharmacokinetics

Plasma Protein Binding

Semotiadil and its S-isomer, levosemotiadil (B1675184), are strongly and enantioselectively bound to human plasma proteins.[12] The unbound fraction in human plasma is less than 1%.[12] Human serum albumin (HSA) shows a preference for binding the S-isomer, while alpha 1-acid glycoprotein (B1211001) (AGP) binds the R-isomer (Semotiadil) more strongly.[12]

Calcium Channel Binding

Semotiadil binds to the alpha-1 subunit of the L-type calcium channel.[13] Photoaffinity labeling studies have identified the binding region to be between amino acid residues Cys1461 and Lys1529 in the cardiac channel.[13] The binding characteristics differ between cardiac and skeletal muscle channels.[13] Semotiadil inhibits the binding of the dihydropyridine (B1217469) [3H]PN200-110 to cardiac membrane preparations with an IC50 value of 13-20 µM, which is approximately ten times higher than in skeletal muscle.[13]

| Parameter | Value | Tissue/Protein |

| Unbound Fraction | < 1% | Human Plasma[12] |

| Binding Selectivity | ||

| Human Serum Albumin (HSA) | Binds S-isomer > R-isomer | -[12] |

| α1-Acid Glycoprotein (AGP) | Binds R-isomer > S-isomer | -[12] |

| IC50 (vs. [3H]PN200-110) | 13-20 µM | Cardiac Membranes[13] |

| ~1.3-2 µM | Skeletal Muscle Membranes[13] |

Experimental Protocols

Antihypertensive Effects in Conscious SHRs

-

Subjects: Male spontaneously hypertensive rats (SHRs).

-

Procedure: A polyethylene (B3416737) catheter was implanted into the abdominal aorta for blood pressure measurement and another in the vena cava for drug administration or heart rate recording. After a recovery period, conscious and unrestrained rats were administered Semotiadil, diltiazem, nifedipine, or vehicle orally by gavage. Mean blood pressure and heart rate were continuously monitored for up to 24 hours.[1][6]

Antianginal Effects in a Rat Model

-

Subjects: Male Sprague-Dawley rats.

-

Procedure: Rats were anesthetized, and an electrocardiogram (ECG) was recorded. Experimental angina was induced by an intravenous infusion of vasopressin, which causes a characteristic ST-segment depression on the ECG. Drugs or vehicle were administered orally at various time points before the vasopressin challenge. The inhibitory effect of the drug was quantified by measuring the reduction in the vasopressin-induced ST-segment depression.[2][4]

Selectivity in Isolated Perfused Rat Hearts (Langendorff)

-

Preparation: Hearts were excised from anesthetized rats and mounted on a Langendorff apparatus. They were perfused with Krebs-Henseleit solution at a constant flow rate and paced electrically.

-

Measurements: Perfusion pressure (an index of coronary resistance) and developed tension (an index of cardiac contractility) were continuously recorded.

-

Protocol: After an equilibration period, acetylcholine (B1216132) was injected to induce coronary vasoconstriction (increase in perfusion pressure). The effects of different concentrations of Semotiadil and other calcium antagonists on both the acetylcholine-induced pressure increase and the baseline developed tension were evaluated.[2][4]

Figure 2: Experimental workflow for the isolated perfused heart model.

Measurement of Cytosolic Ca2+ in Porcine Coronary Arteries

-

Preparation: Strips of porcine coronary artery were loaded with the fluorescent Ca2+ indicator, Fura-2.

-

Procedure: The arterial strips were mounted in a chamber that allowed for simultaneous measurement of isometric force (contraction) and Fura-2 fluorescence (indicative of cytosolic Ca2+ concentration).

-

Protocol: The effects of Semotiadil and other agents were tested on the changes in cytosolic Ca2+ and contraction induced by depolarizing solutions (high KCl) or receptor agonists (histamine).[7]

Conclusion

Semotiadil fumarate is a calcium channel antagonist with a distinct pharmacological profile. Its key features include a long-lasting antihypertensive and antianginal effect, an intermediate tissue selectivity for coronary vasculature and myocardium, and a minimal effect on heart rate at therapeutic doses.[1][2][3][6] Its mechanism involves a non-competitive, allosteric blockade of L-type calcium channels.[8] These properties suggest that Semotiadil could offer advantages over existing calcium channel blockers in the management of cardiovascular diseases such as hypertension and angina pectoris.

References

- 1. Effects of semotiadil fumarate, a novel calcium antagonist, on blood pressure and heart rate in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Effects of semotiadil fumarate (SD-3211) and its enantiomer, SD-3212, on the changes in cytosolic Ca2+ and tension caused by KCl and norepinephrine in isolated rat aortas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric interaction of semotiadil fumarate, a novel benzothiazine, with 1,4-dihydropyridines, phenylalkylamines, and 1,5-benzothiazepines at the Ca(2+)-channel antagonist binding sites in canine skeletal muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of the novel calcium antagonist R(+)-semotiadil in limiting the ventricular rate during atrial flutter in isolated guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiplatelet activity of semotiadil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective protein binding of semotiadil and levosemotiadil determined by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photochemical localization of the semotiadil binding region within the cardiac Ca2+ channel alpha1 subunit. Comparison with the skeletal muscle counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]

Semotiadil racemate fumarate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil (B55868) racemate fumarate (B1241708) is a benzothiazine derivative that acts as a calcium channel antagonist, specifically targeting voltage-dependent L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support research and development activities involving this compound.

Chemical Structure and Properties

Semotiadil racemate fumarate is the fumaric acid salt of the racemic mixture of semotiadil.[3] The core structure consists of a benzothiazine ring system.[4]

Chemical Structure:

(Image of the chemical structure of Semotiadil racemate fumarate would be placed here if image generation were possible.)

IUPAC Name: 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of semotiadil racemate fumarate.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₆N₂O₁₀S | [3] |

| Molecular Weight | 652.7 g/mol | [3] |

| CAS Number | 123388-25-0 | [3] |

| Melting Point | 131-133 °C | [5][6] |

| Solubility | Soluble in DMSO and Ethanol (B145695) | [5][6] |

| pKa | Not available | |

| Appearance | Crystalline solid | [3] |

Mechanism of Action

Semotiadil is a calcium antagonist that primarily functions by blocking voltage-dependent L-type calcium channels.[1][2] This inhibition reduces the influx of extracellular calcium ions into smooth muscle and cardiac muscle cells. The decreased intracellular calcium concentration leads to vasodilation and a reduction in cardiac contractility, which are the bases for its antihypertensive and antianginal effects.[1][2]

Signaling Pathway

The primary signaling pathway affected by semotiadil is the calcium signaling cascade in excitable cells. By blocking L-type calcium channels, semotiadil directly interferes with the influx of calcium ions that is essential for cellular processes such as muscle contraction and neurotransmitter release.

Caption: Signaling pathway of Semotiadil.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the study of semotiadil racemate fumarate. These are based on established methodologies and should be adapted and optimized for specific experimental conditions.

Synthesis of Semotiadil Fumarate

A potential synthetic route for semotiadil involves a multi-step process. The following is a descriptive summary and not a detailed, validated protocol.

Caption: General synthetic workflow for Semotiadil Fumarate.

Note: Detailed protocols for the synthesis of the starting materials, 2-(2-hydroxy-5-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one and N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine, would be required and can be found in relevant chemical synthesis literature.[7][8]

Purification by Recrystallization

Objective: To purify crude semotiadil racemate fumarate.

Materials:

-

Crude semotiadil racemate fumarate

-

Ethanol (reagent grade)

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

Procedure:

-

Dissolve the crude semotiadil racemate fumarate in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of semotiadil racemate fumarate. The following is a general method and should be validated for specific applications.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

General Procedure:

-

Prepare a standard stock solution of semotiadil racemate fumarate of known concentration in a suitable solvent (e.g., mobile phase).

-

Prepare serial dilutions of the stock solution to create a calibration curve.

-

Prepare the sample solution by dissolving the test material in the mobile phase.

-

Set the HPLC parameters:

-

Flow rate: e.g., 1.0 mL/min

-

Injection volume: e.g., 20 µL

-

UV detection wavelength: To be determined by UV-Vis spectroscopy (a wavelength around the absorbance maximum of the compound).

-

-

Inject the standards and the sample solution.

-

Quantify the amount of semotiadil racemate fumarate in the sample by comparing its peak area to the calibration curve.

In Vitro Assay: Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of semotiadil on intracellular calcium levels in response to a stimulus.

Materials:

-

Cultured cells (e.g., smooth muscle cells, cardiomyocytes)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

-

Depolarizing agent (e.g., high potassium solution)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to an appropriate confluency on glass coverslips or in a multi-well plate.

-

Load the cells with Fura-2 AM according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Incubate the cells with varying concentrations of semotiadil racemate fumarate or vehicle control for a predetermined time.

-

Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Stimulate the cells with a depolarizing agent (e.g., by adding a high potassium solution) to open L-type calcium channels.

-

Record the change in fluorescence intensity over time.

-

Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in intracellular calcium concentration.

In Vitro Assay: Muscle Contraction Assay

Objective: To measure the effect of semotiadil on the contractile force of isolated muscle tissue.

Materials:

-

Isolated muscle tissue (e.g., aortic rings, papillary muscle)

-

Organ bath system with force transducer

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Stimulating agent (e.g., phenylephrine (B352888) for vascular smooth muscle, electrical stimulation for cardiac muscle)

Procedure:

-

Mount the isolated muscle tissue in the organ bath under a resting tension.

-

Allow the tissue to equilibrate for at least 60 minutes, with periodic washing with fresh physiological salt solution.

-

Induce a stable contraction using a stimulating agent.

-

Once a stable contraction is achieved, add cumulative concentrations of semotiadil racemate fumarate to the bath and record the change in contractile force.

-

Calculate the concentration-response curve to determine the potency of semotiadil in relaxing the muscle tissue.

Conclusion

Semotiadil racemate fumarate is a calcium channel antagonist with potential therapeutic applications in cardiovascular diseases. This guide provides foundational technical information to aid researchers in their investigations of this compound. The provided methodologies offer a starting point for synthesis, purification, analysis, and in vitro evaluation. Further optimization and validation of these protocols are essential for robust and reproducible scientific outcomes.

References

- 1. Contribution of Calcium Channel Subtypes to the Intracellular Calcium Signal in Sensory Neurons: The Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Multiwavelength method for measuring concentration of free cytosolic calcium using the fluorescent probe indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine | 15205-27-3 | Benchchem [benchchem.com]

The Genesis of a Novel Vasodilator: A Technical Chronicle of Semotiadil's Development

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the discovery and developmental history of Semotiadil, a potent calcium antagonist. From its origins in the laboratories of Daiichi Pharmaceutical Co., Ltd. to its characterization in preclinical models, this document provides a comprehensive technical overview of its journey.

Discovery and Developmental Timeline

Semotiadil, identified by the internal code SD-3211, emerged from the research and development pipeline of Daiichi Pharmaceutical Co., Ltd. in Japan. While specific dates and individual researchers credited with the initial discovery are not extensively publicized, the body of scientific literature that appeared in the early 1990s indicates a focused effort by the company to develop a novel cardiovascular agent. The primary thrust of the research was to create a calcium antagonist with a unique pharmacological profile, distinguishing it from existing therapies like nifedipine (B1678770) and diltiazem.

Synthesis of Semotiadil Fumarate (B1241708)

The chemical synthesis of Semotiadil fumarate has been described through several related pathways. A common method involves a multi-step process:

-

Initial Reaction: The synthesis begins with the reaction of 2-(2-hydroxy-5-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one (I) with 3-chloropropyl bromide (II) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This step yields 2-[2-(3-bromopropoxy)-5-methoxyphenyl]-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one (III).

-

Condensation: The resulting compound (III) is then condensed with N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine (IV). This reaction is facilitated by sodium iodide (NaI) and sodium bicarbonate (NaHCO3) in DMF, producing the base molecule of Semotiadil (V).

-

Formation of Fumarate Salt: The final step involves the treatment of the Semotiadil base with fumaric acid to yield Semotiadil fumarate, the stable salt form used in pharmaceutical preparations.[1]

Mechanism of Action: A Selective Calcium Channel Blockade

Semotiadil exerts its therapeutic effects primarily through the blockade of voltage-dependent L-type calcium channels.[1] This inhibition prevents the influx of extracellular calcium ions into vascular smooth muscle cells and, to a lesser extent, cardiac muscle cells. The reduced intracellular calcium concentration leads to vasodilation and a subsequent decrease in blood pressure.

dot

References

Semotiadil Fumarate Inhibition of L-type Ca2+ Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil (B55868) is a benzothiazine derivative that acts as a calcium channel antagonist, exhibiting a notable inhibitory effect on L-type Ca2+ channels.[1] This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and experimental methodologies related to the inhibition of L-type Ca2+ channels by semotiadil fumarate. Its high vasoselectivity combined with a relatively low antagonistic impact on the heart makes it a compound of interest.[1]

Mechanism of Action

Semotiadil inhibits the high-threshold, long-lasting L-type Ca2+ current (ICa,L) in a dose-dependent manner.[1] Its mode of action is characteristic of a verapamil-type Ca2+ channel antagonist. A key feature of semotiadil's mechanism is the significant prolongation of the recovery from inactivation of the L-type Ca2+ channel. This is distinct from dihydropyridine-type antagonists, which do not affect the recovery process.[1] The inhibitory effect of semotiadil is both rate- and voltage-dependent, indicating a "use-dependent" mechanism of action.[1] This suggests that semotiadil binds preferentially to open or inactivated channels.

Studies on porcine coronary arteries suggest that semotiadil's primary mechanism for inhibiting contractions induced by both high KCl and histamine (B1213489) is the blockade of voltage-dependent L-type Ca2+ channels.[2] Unlike verapamil, semotiadil does not appear to inhibit histamine-induced increases in intracellular Ca2+ and force in a Ca2+-free solution, suggesting it does not significantly affect Ca2+ release from intracellular stores in this context.[2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibition of L-type Ca2+ channels by semotiadil fumarate.

| Parameter | Value | Cell Type/Preparation | Comments | Reference |

| IC50 (ICa,L Inhibition) | 10 - 100 µM | Guinea-pig ventricular myocytes | Similar potency to diltiazem. | [1] |

| IC50 (Binding Inhibition) | 13 - 20 µM | Cardiac membrane preparations | Inhibition of [3H]PN200-110 binding. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-type Ca2+ Channel Inhibition by Semotiadil

The following diagram illustrates the proposed signaling pathway for semotiadil's inhibitory action on L-type Ca2+ channels and its downstream effects on cellular function.

Caption: Signaling pathway of semotiadil's inhibition of L-type Ca2+ channels.

Experimental Workflow for Electrophysiological Recording

This diagram outlines a typical workflow for investigating the effects of semotiadil on L-type Ca2+ currents using the whole-cell patch-clamp technique.

Caption: Workflow for patch-clamp analysis of semotiadil's effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Guinea-Pig Ventricular Myocytes

This protocol is a representative method for recording L-type Ca2+ currents, based on techniques described in the literature for similar studies.

1. Cell Preparation:

-

Isolate single ventricular myocytes from guinea pig hearts by coronary perfusion with a collagenase solution.[1]

2. Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

3. Recording:

-

Use the whole-cell configuration of the patch-clamp technique.

-

Maintain a holding potential of -80 mV.

-

To elicit ICa,L, apply depolarizing voltage steps to a test potential of 0 mV for 200 ms.

-

To study voltage-dependence, vary the holding potential (e.g., from -100 mV to -40 mV) before the test pulse.

-

To study use-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz to 2 Hz).

4. Data Analysis:

-

Measure the peak inward current amplitude to determine the extent of block by semotiadil.

-

Plot the percentage of block against the concentration of semotiadil to determine the IC50.

-

Analyze the recovery from inactivation by applying a two-pulse protocol with varying interpulse intervals.

Measurement of Intracellular Ca2+ in Porcine Coronary Arteries

This protocol outlines a method for measuring changes in cytosolic Ca2+ levels.

1. Tissue Preparation:

-

Dissect and prepare rings of porcine coronary artery.

2. Fura-2 Loading:

-

Incubate the arterial rings with Fura-2 AM (e.g., 5 µM) in a physiological salt solution for a specified duration (e.g., 2-3 hours) at room temperature.

3. Measurement:

-

Mount the Fura-2 loaded arterial rings in a tissue bath on a fluorometer.

-

Alternately excite the tissue at 340 nm and 380 nm and measure the emission fluorescence at 510 nm.

-

Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative intracellular Ca2+ concentration.

4. Experimental Procedure:

-

Record a baseline fluorescence ratio.

-

Induce an increase in intracellular Ca2+ using a high concentration of KCl (to depolarize the membrane and open L-type Ca2+ channels) or an agonist like histamine.

-

Apply semotiadil at various concentrations and record the change in the fluorescence ratio in response to the stimulant.

5. Data Analysis:

-

Quantify the inhibitory effect of semotiadil on the agonist-induced increase in the F340/F380 ratio.

References

- 1. A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

Semotiadil Fumarate's Effects on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semotiadil (B55868) fumarate (B1241708) is a benzothiazine derivative that acts as a calcium channel antagonist. This technical guide provides an in-depth overview of the effects of semotiadil fumarate on vascular smooth muscle cells (VSMCs), with a focus on its mechanism of action, quantitative effects on cellular processes, and the underlying signaling pathways. The information presented is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Core Mechanism of Action: Calcium Channel Blockade

Semotiadil's primary mechanism of action in vascular smooth muscle cells is the inhibition of calcium influx through voltage-dependent L-type calcium channels. This blockade of calcium entry leads to a reduction in intracellular calcium concentration ([Ca2+]i), which is a critical trigger for VSMC contraction. By mitigating the rise in [Ca2+]i, semotiadil effectively induces vasodilation.

Furthermore, studies suggest that semotiadil may also inhibit calcium release from intracellular stores, such as the sarcoplasmic reticulum, contributing to its overall effect on reducing cytosolic calcium levels. This dual action on both calcium influx and intracellular release distinguishes its pharmacological profile.

Quantitative Data Presentation

The following tables summarize the quantitative effects of semotiadil fumarate on various parameters in vascular smooth muscle cells and related cell types.

Table 1: Inhibitory Concentration (IC50) of Semotiadil Fumarate on L-type Ca2+ Current

| Cell Type | IC50 (µM) | Comparative Agent | IC50 (µM) | Reference |

| Guinea-pig ventricular myocytes | 10 - 100 | Diltiazem | 10 - 100 | [1] |

| Nifedipine | 0.1 - 1 | [1] | ||

| Amlodipine | 0.1 - 1 | [1] |

Table 2: Effects of Semotiadil Fumarate on Agonist-Induced Contraction and Calcium Increase in Vascular Smooth Muscle

| Agonist | Tissue | Semotiadil Concentration (µM) | Effect | Reference |

| High K+ | Porcine coronary arteries | 0.1, 1 | Concentration-dependent inhibition of [Ca2+]i increase and force of contraction. | |

| Histamine (30 µM) | Porcine coronary arteries | 1, 10 | Inhibition of transient and sustained increases in [Ca2+]i and force of contraction. Reduced maximum response but did not alter pD2 values. | |

| Norepinephrine (1 µM) | Rat aortas | 10 | Inhibited the early phase of [Ca2+]i increase and significantly decreased contraction. |

Signaling Pathways

Semotiadil's modulation of intracellular calcium levels has significant implications for downstream signaling pathways that regulate not only contraction but also proliferation and differentiation of vascular smooth muscle cells.

Calcium-Dependent Contractile Pathway

The primary pathway affected by semotiadil is the calcium-calmodulin-myosin light chain kinase (MLCK) pathway, which governs smooth muscle contraction.

Potential Anti-Proliferative Signaling Pathways

While direct studies on semotiadil's anti-proliferative effects are limited, its mechanism as a calcium channel blocker suggests potential interference with signaling pathways known to be involved in VSMC proliferation, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) and Protein Kinase C (PKC) pathways. Agonists like Platelet-Derived Growth Factor (PDGF) and Endothelin-1 (ET-1) can induce VSMC proliferation through these calcium-dependent pathways. By reducing intracellular calcium, semotiadil may attenuate the activation of these pro-proliferative cascades.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes a general method for measuring [Ca2+]i in isolated vascular smooth muscle cells or tissue strips using the ratiometric fluorescent indicator Fura-2 AM.

1. Reagent Preparation:

- Physiological Salt Solution (PSS): Prepare a buffered salt solution (e.g., Krebs-Henseleit or HEPES) with appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer (HEPES or NaHCO3). The pH should be adjusted to 7.4.

- Fura-2 AM Stock Solution: Dissolve Fura-2 AM in cell-culture grade dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM. Store protected from light at -20°C.

- Loading Buffer: Dilute the Fura-2 AM stock solution in PSS to a final concentration of 2-10 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) can aid in dye loading.

2. Cell/Tissue Loading:

- Isolated Cells: Incubate suspended or adherent VSMCs in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

- Tissue Strips: Mount small vascular strips in an organ bath or on a specialized holder and incubate with the Fura-2 AM loading buffer for 2-3 hours at room temperature, protected from light, with gentle agitation.

3. Washing and De-esterification:

- After loading, wash the cells or tissue strips with fresh PSS at least three times to remove extracellular Fura-2 AM.

- Allow for a de-esterification period of 15-30 minutes in PSS to ensure complete cleavage of the AM ester group by intracellular esterases.

4. Fluorescence Measurement:

- Place the loaded cells or tissue in a temperature-controlled cuvette or on the stage of a fluorescence microscope equipped for ratiometric imaging.

- Excite the sample alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

- The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

5. Calibration:

- To convert the fluorescence ratio to absolute [Ca2+]i values, perform a calibration at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of a calcium-chelating agent (e.g., EGTA) to determine the minimum ratio (Rmin) and in a calcium-saturating solution to determine the maximum ratio (Rmax). The Grynkiewicz equation can then be used to calculate [Ca2+]i.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

prep [label="Prepare Fura-2 AM\nLoading Buffer", fillcolor="#FBBC05", fontcolor="#202124"];

load [label="Load VSMCs with\nFura-2 AM", fillcolor="#FBBC05", fontcolor="#202124"];

wash [label="Wash to Remove\nExtracellular Dye", fillcolor="#FBBC05", fontcolor="#202124"];

deester [label="De-esterification", fillcolor="#FBBC05", fontcolor="#202124"];

measure [label="Measure Fluorescence\n(340/380 nm excitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

calibrate [label="Calibrate Ratios\n(Rmin, Rmax)", fillcolor="#34A853", fontcolor="#FFFFFF"];

calculate [label="Calculate [Ca²⁺]i", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> prep;

prep -> load;

load -> wash;

wash -> deester;

deester -> measure;

measure -> calibrate;

calibrate -> calculate;

calculate -> end;

}

Patch-Clamp Electrophysiology for L-type Ca2+ Channel Recording

This protocol outlines the whole-cell patch-clamp technique to record L-type calcium channel currents in isolated vascular smooth muscle cells.

1. Cell Preparation:

- Isolate single VSMCs from vascular tissue by enzymatic digestion (e.g., with collagenase and elastase).

- Plate the isolated cells on glass coverslips and allow them to adhere.

2. Solutions:

- External Solution (Bath): Prepare a solution containing (in mM): ~120 NaCl, ~5 CsCl (to block K+ channels), ~20 BaCl2 or CaCl2 (as the charge carrier), ~10 HEPES, and ~10 glucose. Adjust pH to 7.4.

- Internal Solution (Pipette): Prepare a solution containing (in mM): ~120 CsCl, ~10 EGTA (to chelate intracellular Ca2+), ~5 Mg-ATP, and ~10 HEPES. Adjust pH to 7.2.

3. Pipette Fabrication and Sealing:

- Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

- Approach a single, healthy VSMC with the micropipette under microscopic guidance.

- Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

4. Whole-Cell Configuration:

- Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

5. Voltage-Clamp Recording:

- Hold the cell membrane potential at a negative value (e.g., -80 mV) to keep the Ca2+ channels in a closed state.

- Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to activate the L-type Ca2+ channels.

- Record the resulting inward currents. L-type Ca2+ currents typically activate at potentials positive to -40 mV and peak around +10 to +20 mV.

6. Data Analysis:

- Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship.

- Analyze the voltage-dependence of activation and inactivation of the channels.

- To study the effect of semotiadil, apply the drug to the external solution and record the currents again, comparing the results to the control condition.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

isolate [label="Isolate Single\nVSMCs", fillcolor="#FBBC05", fontcolor="#202124"];

pipette [label="Fabricate and Fill\nMicropipette", fillcolor="#FBBC05", fontcolor="#202124"];

seal [label="Form Gigaseal on\nCell Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

wholecell [label="Establish Whole-Cell\nConfiguration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

record [label="Record L-type Ca²⁺\nCurrents (Voltage Clamp)", fillcolor="#34A853", fontcolor="#FFFFFF"];

analyze [label="Analyze Current-Voltage\nRelationship", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> isolate;

isolate -> pipette;

pipette -> seal;

seal -> wholecell;

wholecell -> record;

record -> analyze;

analyze -> end;

}

Conclusion

Semotiadil fumarate is a potent calcium channel antagonist that effectively reduces intracellular calcium in vascular smooth muscle cells by inhibiting L-type calcium channels and potentially impacting intracellular calcium release. These actions lead to vasodilation and suggest a plausible, though not yet directly demonstrated, role in inhibiting VSMC proliferation through modulation of calcium-dependent signaling pathways like MAPK/ERK and PKC. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of semotiadil and other calcium channel blockers in cardiovascular diseases. Further research is warranted to fully elucidate the anti-proliferative effects of semotiadil and its precise molecular targets within the intricate signaling networks of vascular smooth muscle cells.

References

Early Preclinical Studies on Semotiadil Racemate Fumarate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semotiadil (B55868) (formerly SD-3211) is a novel benzothiazine derivative that acts as a calcium channel antagonist. Early preclinical investigations have demonstrated its potential as a long-acting antihypertensive and antianginal agent. This document provides a comprehensive overview of the initial preclinical pharmacodynamic, pharmacokinetic, and toxicological findings for Semotiadil racemate fumarate (B1241708). The data presented herein is collated from a series of in vitro and in vivo studies, offering a comparative perspective with other established calcium channel blockers. Methodological details for key experiments are provided, and the underlying mechanisms and metabolic pathways are illustrated through signaling and workflow diagrams. This technical guide is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug development.

Pharmacodynamic Profile

Semotiadil exhibits a distinct pharmacological profile characterized by potent and long-lasting calcium channel blockade with a degree of selectivity for coronary arteries and myocardium that is intermediate between diltiazem (B1670644) and dihydropyridines.

In Vitro Vasodilatory and Cardiac Effects

Preclinical studies on isolated tissues have elucidated the direct effects of Semotiadil on vascular and cardiac muscle.

Data Presentation: In Vitro Efficacy

| Parameter | Semotiadil | Diltiazem | Nifedipine | Nisoldipine (B1678946) | Verapamil (B1683045) |

| Inhibition of High KCl-induced Contraction | |||||

| Concentration (µM) | 0.1, 1 | - | - | - | 0.1, 1 |

| Effect | Concentration-dependent inhibition | - | - | - | Concentration-dependent inhibition |

| Inhibition of Histamine-induced Contraction | |||||

| Concentration (µM) | 1, 10 | - | - | - | 1, 10 |

| Effect | Reduced maximum response | - | - | - | Reduced pD2 value |

| Cardiac Contractility (Rat Isolated Perfused Heart) | |||||

| Concentration | 10⁻⁷ M | 10⁻⁶ M | 3x10⁻⁹ - 3x10⁻⁸ M | 3x10⁻¹⁰ - 10⁻⁸ M | - |

| Effect | Significantly suppressed | Reduced | No reduction | No reduction | - |

| Coronary Response to Acetylcholine (B1216132) (Rat Isolated Perfused Heart) | |||||

| Concentration | 10⁻⁷ M | 10⁻⁶ M | 3x10⁻⁹ - 3x10⁻⁸ M | 3x10⁻¹⁰ - 10⁻⁸ M | - |

| Effect | Inhibited | No inhibition | Significantly inhibited | Significantly inhibited | - |

Experimental Protocols:

-

Porcine Coronary Artery Contraction:

-

Helical strips of porcine coronary artery were mounted in organ baths containing Krebs solution.

-

Contractions were induced by either a high concentration of potassium chloride (KCl) or histamine.

-

The effects of Semotiadil and verapamil on the induced contractions and cytosolic Ca²⁺ levels (measured using fura-2) were recorded in a concentration-dependent manner.[1]

-

-

Rat Isolated Perfused Heart (Langendorff preparation):

-

Hearts from Sprague-Dawley rats were isolated and perfused with Krebs-Henseleit solution.

-

Cardiac contractility was monitored, and coronary perfusion pressure was measured.

-

The effects of Semotiadil, diltiazem, nifedipine, and nisoldipine on baseline cardiac function and the coronary vasoconstrictor response to acetylcholine were evaluated.[2][3]

-

In Vivo Antihypertensive and Antianginal Effects

In vivo studies in rat models of hypertension and angina have demonstrated the durable efficacy of Semotiadil.

Data Presentation: In Vivo Efficacy

| Study | Animal Model | Semotiadil Dose (p.o.) | Comparator Dose (p.o.) | Duration of Action | Key Findings |

| Antianginal Effect | Rat Experimental Angina (Vasopressin-induced) | 10 mg/kg | Diltiazem (30 mg/kg), Nifedipine (10 mg/kg), Nisoldipine (3 mg/kg) | At least 9 hours | Longer-lasting effect than comparators.[2][3] |

| Antihypertensive Effect | Spontaneously Hypertensive Rats (SHRs) | 10, 30 mg/kg | Diltiazem (30, 100 mg/kg), Nifedipine (1, 3 mg/kg) | Up to 18 hours at 30 mg/kg | Dose-dependent hypotension; longer duration than comparators.[4][5] |

| Combination Antihypertensive Effect | Spontaneously Hypertensive Rats (SHRs) | 10 mg/kg daily for 2 weeks | Enalapril (5 mg/kg), Trichlormethiazide (30 mg/kg) | Persistent effect after 7th dose with enalapril | Potentiated antihypertensive effect with enalapril.[6] |

| Pulmonary Hypertension | Monocrotaline-induced Pulmonary Hypertensive Rats | 10, 30, 100 mg/kg/day | Diltiazem (100, 300 mg/kg/day) | 3 weeks | Improved survival and regression of right ventricular hypertrophy compared to diltiazem.[7] |

Experimental Protocols:

-

Rat Experimental Angina Model:

-

Spontaneously Hypertensive Rat (SHR) Model:

Mandatory Visualization:

References

- 1. Thyroid hypertrophic effect of semotiadil fumarate, a new calcium antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Biliary metabolites of semotiadil fumarate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Allosteric interaction of semotiadil fumarate, a novel benzothiazine, with 1,4-dihydropyridines, phenylalkylamines, and 1,5-benzothiazepines at the Ca(2+)-channel antagonist binding sites in canine skeletal muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Semotiadil improves survival of rats with monocrotaline-induced pulmonary hypertension: comparison with diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Target Identification of Semotiadil Racemate Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil (B55868) is a novel benzothiazine derivative recognized for its potent calcium antagonist properties. This technical guide provides an in-depth overview of the molecular target identification of semotiadil racemate fumarate (B1241708), with a focus on its primary interaction with L-type calcium channels. The document details the experimental methodologies employed to elucidate its mechanism of action, presents available quantitative data on its pharmacological activity, and illustrates the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Semotiadil is a structurally unique calcium channel blocker with significant therapeutic potential in the management of cardiovascular disorders such as angina and hypertension.[1][2] Unlike classical calcium antagonists, semotiadil exhibits a distinct pharmacological profile, including long-lasting action and a specific selectivity for coronary arteries and the myocardium.[1][3] Elucidating the precise molecular target and mechanism of action of semotiadil is crucial for understanding its therapeutic effects and for the development of next-generation cardiovascular drugs. This guide synthesizes the current knowledge on the molecular target of semotiadil, detailing the experimental approaches used for its identification and characterization.

Molecular Target: Voltage-Gated L-type Calcium Channel

The primary molecular target of semotiadil has been identified as the voltage-gated L-type calcium channel (Ca_v1.2).[3][4] These channels are critical for regulating calcium influx into cardiomyocytes and vascular smooth muscle cells, thereby controlling cardiac contractility and vascular tone.

Binding Site

Photoaffinity labeling studies have successfully pinpointed the binding region of semotiadil to the α1 subunit of the cardiac L-type calcium channel. Specifically, the binding site is located within a peptide fragment between cysteine residue 1461 and lysine (B10760008) residue 1529.[1] It is noteworthy that the binding characteristics of semotiadil differ between cardiac and skeletal muscle calcium channels, suggesting subtle structural differences in the binding pocket between these channel subtypes.[1]

Mechanism of Action

Semotiadil functions as a non-dihydropyridine calcium channel blocker. Its mechanism of action involves the inhibition of calcium influx through L-type calcium channels in a concentration-dependent manner.[4] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. In the heart, semotiadil's action on L-type calcium channels leads to a reduction in cardiac contractility and heart rate.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for semotiadil racemate fumarate from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Inhibition

| Parameter | Value | Tissue/Cell Type | Experimental Condition | Reference |

| IC_50 | 13-20 µM | Cardiac membrane preparations | Inhibition of [³H]PN200-110 binding | [1] |

| Inhibition | Concentration-dependent | Porcine coronary arteries | Inhibition of high KCl-induced Ca²⁺ influx | [4] |

| Inhibition | Concentration-dependent | Porcine coronary arteries | Inhibition of histamine-induced Ca²⁺ influx | [4] |

Table 2: In Vivo Efficacy

| Effect | Dosage | Animal Model | Duration of Action | Reference |

| Antihypertensive | 10 and 30 mg/kg (p.o.) | Spontaneously Hypertensive Rats (SHRs) | Up to 18 hours | [2] |

| Antianginal | 10 mg/kg (p.o.) | Rat experimental angina model | At least 9 hours | [3] |

Table 3: Ancillary Pharmacological Activities

| Activity | Concentration Range | Assay | Key Finding | Reference |

| LDL Oxidation Inhibition | 10⁻³ M to 10⁻⁷ M | In vitro copper-induced LDL oxidation | Strong, dose-dependent antioxidant effect | [5] |

| Antiplatelet Aggregation | Dose-dependent | ADP, collagen, arachidonic acid, PAF-induced | Potent antiplatelet activity |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the molecular target of semotiadil.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a ligand to its receptor.

-

Objective: To quantify the binding affinity of semotiadil to the L-type calcium channel.

-

Methodology:

-

Membrane Preparation: Isolation of cell membranes rich in L-type calcium channels (e.g., from cardiac tissue).

-

Competitive Binding: Incubation of the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel ligand (e.g., [³H]PN200-110) and varying concentrations of unlabeled semotiadil.

-

Separation: Separation of bound from free radioligand via rapid filtration.

-

Quantification: Measurement of radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determination of the IC_50 value (concentration of semotiadil that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Photoaffinity Labeling

This technique is used to identify the specific binding site of a ligand on its target protein.

-

Objective: To localize the semotiadil binding site on the L-type calcium channel α1 subunit.

-

Methodology:

-

Probe Synthesis: Synthesis of a photoaffinity analog of semotiadil containing a photoreactive group (e.g., an azide) and a radiolabel (e.g., ³H).

-

Binding: Incubation of the photoaffinity probe with the target protein (e.g., cardiac membranes) to allow for binding.

-

Photolysis: Exposure to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the protein at the binding site.

-

Protein Fragmentation: Digestion of the labeled protein into smaller peptide fragments using proteases.

-

Identification of Labeled Fragment: Separation and identification of the radiolabeled peptide fragment, typically through techniques like Edman degradation or mass spectrometry, to determine the amino acid sequence of the binding site.

-

Functional Assays in Isolated Tissues

These experiments assess the physiological effect of the drug on intact tissues.

-

Objective: To evaluate the functional consequences of semotiadil's interaction with L-type calcium channels on cardiac and vascular tissues.

-

Methodology (Isolated Perfused Heart - Langendorff Preparation):

-

Heart Isolation: Excision of the heart from an experimental animal (e.g., rat, guinea pig).

-

Perfusion: Retrograde perfusion of the heart through the aorta with an oxygenated physiological salt solution.

-

Drug Administration: Introduction of semotiadil at various concentrations into the perfusate.

-

Measurement of Parameters: Recording of physiological parameters such as heart rate, cardiac contractility (left ventricular developed pressure), and coronary flow.

-

Data Analysis: Construction of concentration-response curves to determine the potency and efficacy of semotiadil.

-

Intracellular Calcium Measurement

This method directly measures the effect of a drug on intracellular calcium levels.

-

Objective: To demonstrate that semotiadil inhibits calcium influx into cells.

-

Methodology:

-

Cell Loading: Incubation of isolated cells (e.g., vascular smooth muscle cells or cardiomyocytes) with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.

-

Stimulation: Stimulation of the cells with a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., histamine) to induce calcium influx.

-

Drug Application: Application of semotiadil at various concentrations before or during stimulation.

-

Fluorescence Measurement: Monitoring of changes in intracellular calcium concentration by measuring the fluorescence intensity of the calcium indicator using a fluorescence microscope or a plate reader.

-

Data Analysis: Quantification of the inhibitory effect of semotiadil on the stimulated increase in intracellular calcium.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of semotiadil and the workflow for its target identification.

References

- 1. Photochemical localization of the semotiadil binding region within the cardiac Ca2+ channel alpha1 subunit. Comparison with the skeletal muscle counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of semotiadil fumarate, a novel calcium antagonist, on blood pressure and heart rate in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Semotiadil Racemate Fumarate in Hypertension Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of Semotiadil (B55868) racemate fumarate (B1241708) in preclinical hypertension research. The following protocols and data are synthesized from published studies to facilitate further investigation into the therapeutic potential of this novel calcium channel blocker.

Mechanism of Action

Semotiadil racemate fumarate is a benzothiazine derivative that functions as a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells.[2][3] This blockade prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[4] Additionally, studies suggest that Semotiadil may also inhibit the release of calcium from intracellular stores, further contributing to its vasodilatory effect.[1]

Signaling Pathway of Semotiadil in Vascular Smooth Muscle Cells

Caption: Mechanism of action of Semotiadil in vascular smooth muscle cells.

In Vivo Antihypertensive Efficacy

Semotiadil has demonstrated significant antihypertensive effects in preclinical models of hypertension, primarily in Spontaneously Hypertensive Rats (SHRs).

| Drug | Dose (p.o.) | Effect on Systolic Blood Pressure | Duration of Action | Effect on Heart Rate | Reference |

| Semotiadil | 10 mg/kg | Dose-dependent hypotension | > 6 hours | Slight increase | [5][6][7] |

| Semotiadil | 30 mg/kg | Dose-dependent hypotension | Persistent for 18 hours | Slight increase | [5][6][7] |

| Diltiazem | 30 mg/kg | Hypotension | Shorter than Semotiadil | Bradycardia | [5][6][7] |

| Diltiazem | 100 mg/kg | Hypotension | Shorter than Semotiadil | Bradycardia | [5][6][7] |

| Nifedipine | 1 mg/kg | Hypotension | Shorter than Semotiadil | Marked tachycardia | [5][6][7] |

| Nifedipine | 3 mg/kg | Hypotension | Shorter than Semotiadil | Marked tachycardia | [5][6][7] |

| Semotiadil + Enalapril (B1671234) | 10 mg/kg + 5 mg/kg | Potentiated and persistent antihypertensive effect | Persistent after 7th dose | No significant change | [1] |

| Semotiadil + Trichlormethiazide (B1682463) | 10 mg/kg + 30 mg/kg | Not consistently additive | - | No significant change | [1] |

This protocol outlines the methodology for evaluating the antihypertensive effects of Semotiadil in conscious SHRs.

Materials:

-

Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old

-

Semotiadil racemate fumarate

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

-

Oral gavage needles

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method)

-

Animal weighing scale

Procedure:

-

Animal Acclimatization: Acclimate SHRs to the housing facility for at least one week before the experiment. Handle the rats daily and accustom them to the blood pressure measurement procedure to minimize stress-induced variations.

-

Drug Preparation: Prepare a suspension of Semotiadil racemate fumarate in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg). Ensure the suspension is homogenous before each administration.

-

Baseline Measurement: Record the baseline systolic blood pressure and heart rate of each rat for several days prior to the start of the treatment.

-

Drug Administration: Administer Semotiadil or vehicle orally (p.o.) via gavage. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

-